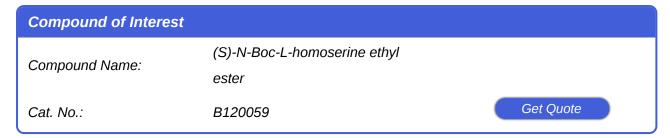


Technical Guide: (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 147325-09-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-N-Boc-L-homoserine ethyl ester**, a key synthetic intermediate with applications in the development of novel therapeutic agents and research tools.

Core Data Summary

(S)-N-Boc-L-homoserine ethyl ester is a derivative of the amino acid L-homoserine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester at the carboxylic acid terminus. This structure makes it a versatile building block in organic synthesis.

Physicochemical Properties



Property	Value	Source
CAS Number	147325-09-5	[1][2][3]
Molecular Formula	C11H21NO5	[1][4]
Molecular Weight	247.29 g/mol	
Appearance	White to pale yellow solid	[3]
Purity	≥95% to >98%	[1]
Solubility	DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL	[1]
Storage	2-8°C Refrigerator	[3]

Spectroscopic Data

While specific spectra for the title compound are not readily available in the public domain, data for structurally similar compounds provide expected spectral characteristics. For instance, the IR spectrum of N-Boc-L-serine methyl ester shows characteristic peaks at 3400 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (C=O stretch, broad)[5]. The ¹H NMR spectrum would be expected to show signals for the ethyl group (triplet and quartet), the Boc group (singlet at ~1.4 ppm), and the protons of the homoserine backbone[5].

Synthetic Applications and Experimental Protocols

(S)-N-Boc-L-homoserine ethyl ester is primarily utilized as a synthetic intermediate for the preparation of unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs)[1][6][7]. A potential application in Alzheimer's disease research has also been noted[3].

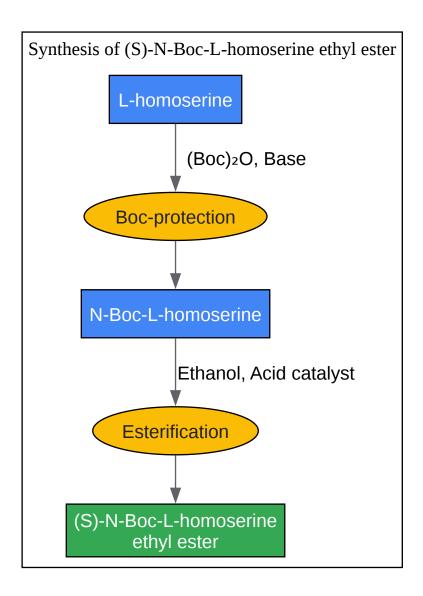
Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester

The synthesis of the title compound follows standard procedures for the protection and esterification of amino acids. A representative protocol is as follows:

Protocol:



- Boc Protection: L-homoserine is dissolved in a suitable solvent system, such as a mixture of dioxane and water. Di-tert-butyl dicarbonate ((Boc)₂O) is added in the presence of a base (e.g., sodium hydroxide) at a controlled temperature (e.g., 0-5°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the Boc-protected L-homoserine is isolated by acidification and extraction.
- Esterification: The resulting N-Boc-L-homoserine is dissolved in an appropriate solvent like ethanol. An acid catalyst (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the ethyl ester is isolated by neutralization, extraction, and purification, typically by column chromatography.



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Caption: Synthetic workflow for the preparation of (S)-N-Boc-L-homoserine ethyl ester.

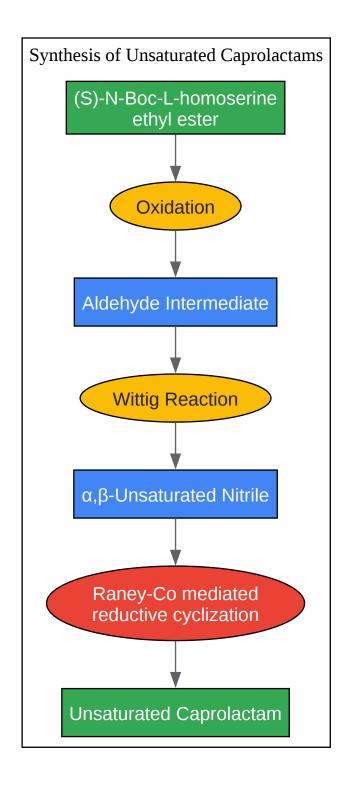
Application in the Synthesis of Unsaturated Caprolactams

(S)-N-Boc-L-homoserine ethyl ester serves as a precursor in the synthesis of unsaturated caprolactams, which are important heterocyclic scaffolds in medicinal chemistry. A key step in this process is a Raney-Co mediated reductive cyclization of an α,β -unsaturated nitrile derived from the title compound.

Experimental Workflow Outline:

- Conversion to Aldehyde: The primary alcohol of (S)-N-Boc-L-homoserine ethyl ester is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
- Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a cyanomethylene triphenylphosphorane to introduce an α,β-unsaturated nitrile functionality.
- Reductive Cyclization: The resulting α,β -unsaturated nitrile undergoes a chemoselective reductive cyclization mediated by Raney-Cobalt to form the desired caprolactam.





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Caption: Experimental workflow for the synthesis of unsaturated caprolactams.



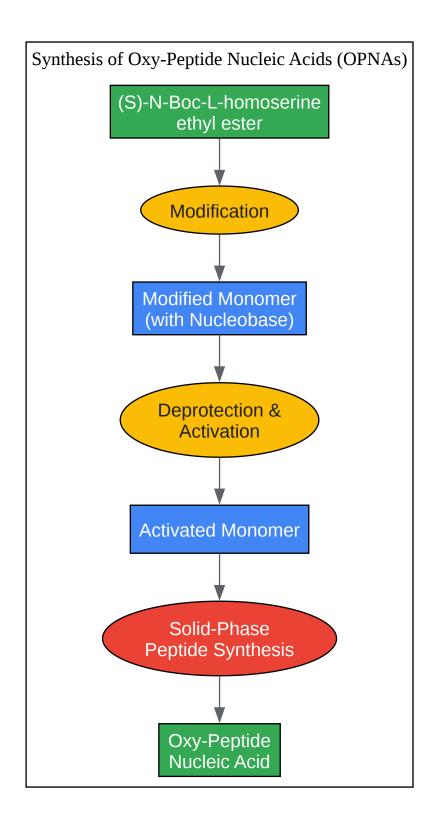
Application in the Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)

The title compound is a valuable monomer unit for the solid-phase synthesis of oxy-peptide nucleic acids (OPNAs), which are DNA/RNA analogs with a modified backbone.

Experimental Workflow Outline:

- Modification: The hydroxyl group of (S)-N-Boc-L-homoserine ethyl ester is typically modified to introduce a nucleobase or a linker for nucleobase attachment.
- Deprotection and Activation: The ethyl ester is hydrolyzed, and the resulting carboxylic acid is activated for peptide coupling.
- Solid-Phase Synthesis: The modified and activated monomer is then used in standard solidphase peptide synthesis (SPPS) cycles to build the desired OPNA sequence on a solid support.





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Caption: Workflow for the synthesis of oxy-peptide nucleic acids (OPNAs).



Potential in Drug Development

The utility of **(S)-N-Boc-L-homoserine ethyl ester** as a building block for complex molecules positions it as a valuable compound in drug discovery and development. Its incorporation into caprolactam and OPNA structures allows for the exploration of novel chemical space in the search for new therapeutic agents. The mention of its use as an amino acid derivative for the treatment of Alzheimer's disease suggests its potential role in the synthesis of peptidomimetics or other small molecules targeting pathways implicated in this neurodegenerative disorder[3]. Further research is required to fully elucidate its therapeutic potential.

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